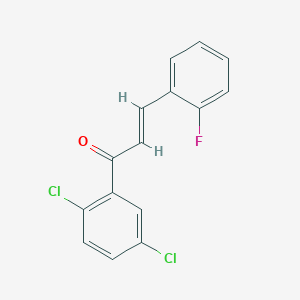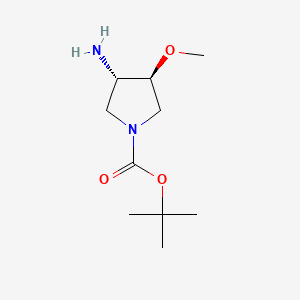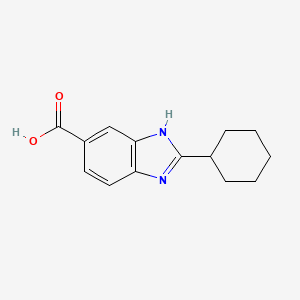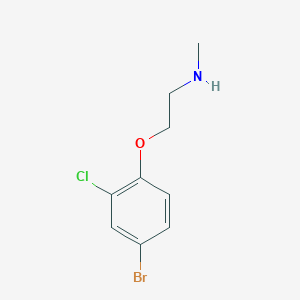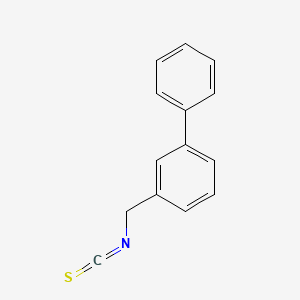
3-Phenylbenzyl isothiocyanate
Overview
Description
3-Phenylbenzyl isothiocyanate: is an organic compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is derived from the hydrolysis of glucosinolates, sulfur-containing compounds found in cruciferous vegetables. Isothiocyanates, including this compound, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 3-Phenylbenzyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .
Mode of Action
ITCs interact with their targets and cause a variety of changes. For instance, they can modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . They also exhibit antioxidant and anti-inflammatory activities .
Biochemical Pathways
ITCs affect several biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, inhibit metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Absorbed ITCs are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine . This process affects the bioavailability of ITCs.
Result of Action
The molecular and cellular effects of ITCs’ action are diverse. They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the amounts of ITCs formed from glucosinolates in foods are variable and depend partly on food processing and preparation . Moreover, the presence of certain cofactors and physiological conditions such as pH can affect the formation of ITCs .
Biochemical Analysis
Biochemical Properties
3-Phenylbenzyl isothiocyanate, like other isothiocyanates, interacts with a variety of enzymes and proteins within the body. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Temporal Effects in Laboratory Settings
Studies on similar isothiocyanates, such as benzyl isothiocyanate, have shown that they can enhance cognitive function and motor ability in mice .
Dosage Effects in Animal Models
Studies on similar isothiocyanates have shown chemopreventive effects in animal models of cancer .
Metabolic Pathways
This compound is involved in various metabolic pathways. Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that membrane transport of isothiocyanates is mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .
Subcellular Localization
Tools such as LOCALIZER and SLPred can be used to predict the subcellular localization of proteins based on their amino acid sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts, which are then decomposed to yield the isothiocyanate. One common method involves the use of tosyl chloride as a desulfurylating agent . Another method involves the use of cyanuric acid under aqueous conditions .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and economical methods. One-pot processes that involve the in situ generation of dithiocarbamate salts followed by desulfurylation are favored for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioureas.
Substitution: It can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various thiourea derivatives.
Scientific Research Applications
Chemistry: 3-Phenylbenzyl isothiocyanate is used as a building block in the synthesis of various heterocyclic compounds and thioureas. It serves as a versatile intermediate in organic synthesis .
Biology and Medicine: This compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been studied for its potential in cancer chemoprevention and therapy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in biochemical assays .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 3-Phenylbenzyl isothiocyanate is unique due to its specific structural features, which confer distinct biological activities. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it exhibits enhanced anticancer properties. Phenethyl isothiocyanate and sulforaphane are also well-studied for their health benefits, but this compound offers a unique combination of antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGQXUUBQCTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)
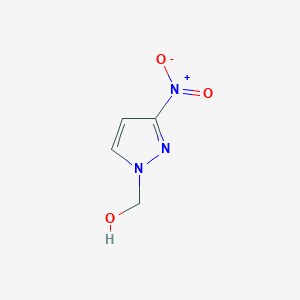
![2-Methylimidazo[1,2-a]pyridin-6-ol](/img/structure/B3070167.png)
![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)

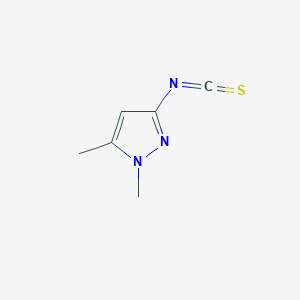
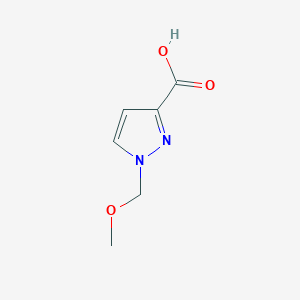
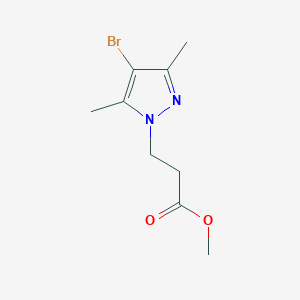
![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
